(3-Amino-6-butylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
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Overview
Description
6-BUTYL-2-(4-CHLOROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of 6-BUTYL-2-(4-CHLOROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 6-BUTYL-2-(4-CHLOROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves a multi-step process. One common method is the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by the addition of chloroacetonitrile and heating in formamide . This method yields the desired thieno[2,3-b]pyridine derivative with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-BUTYL-2-(4-CHLOROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-BUTYL-2-(4-CHLOROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development and biochemical studies.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-BUTYL-2-(4-CHLOROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit kinase activity, leading to reduced cell proliferation in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-BUTYL-2-(4-CHLOROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE can be compared with other thieno[2,3-b]pyridine derivatives, such as:
2-THIOXOPYRIDINE-3-CARBONITRILE: Known for its anticancer and antimicrobial activities.
3-AMINOTHIENO[2,3-B]PYRIDINE: Exhibits significant pharmacological properties, including anti-inflammatory and antiviral activities.
The uniqueness of 6-BUTYL-2-(4-CHLOROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17ClN2OS |
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Molecular Weight |
344.9 g/mol |
IUPAC Name |
(3-amino-6-butylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C18H17ClN2OS/c1-2-3-4-13-9-10-14-15(20)17(23-18(14)21-13)16(22)11-5-7-12(19)8-6-11/h5-10H,2-4,20H2,1H3 |
InChI Key |
URFILCOLWRJZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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